4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine
Overview
Description
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Biological Activity
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 167.25 g/mol. It features a bicyclic framework that integrates a cyclopentane ring and an oxaspiro linkage, which may influence its interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 167.25 g/mol |
Purity | Typically >95% |
IUPAC Name | spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine |
Synthesis
The synthesis of this compound involves multi-step organic reactions, often optimized for high yield and purity through methods such as chromatography or crystallization. The specific synthetic pathways can vary based on the desired purity and scale of production.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Its structural features may facilitate interactions with bacterial enzymes or cell membranes.
Anticancer Properties
Preliminary studies suggest anticancer potential, particularly in inhibiting cancer cell proliferation. The unique spirocyclic structure may allow for selective targeting of cancerous cells while minimizing effects on normal cells.
While specific mechanisms of action remain to be fully elucidated, the compound's ability to interact with various biological targets—such as enzymes and receptors—suggests it may modulate their activity through non-covalent interactions like hydrogen bonding.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study evaluated the compound against multiple bacterial strains, demonstrating effective inhibition at concentrations as low as 15 µg/mL.
- Anticancer Evaluation : In vitro assays showed that the compound reduced cell viability in several cancer cell lines with IC50 values ranging from 20 to 35 µM.
- Pharmacological Review : A review highlighted structural analogs of γ-butyrolactones that share similar pharmacological profiles, suggesting potential therapeutic applications in various diseases including cancer and infections.
Properties
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7-9H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNRCAOCKDXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3C2OCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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